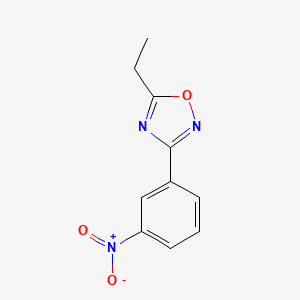

5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole

Descripción

Structure

2D Structure

Propiedades

IUPAC Name |

5-ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3/c1-2-9-11-10(12-16-9)7-4-3-5-8(6-7)13(14)15/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPQWRVZHBRBTEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NO1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674501 | |

| Record name | 5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10364-69-9 | |

| Record name | 5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10364-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Ethyl 3 3 Nitrophenyl 1,2,4 Oxadiazole and Analogues

Established Synthetic Pathways for 1,2,4-Oxadiazoles

The construction of the 1,2,4-oxadiazole (B8745197) ring system is predominantly achieved through two versatile and widely adopted synthetic strategies. The most common method involves the condensation of an amidoxime (B1450833) with a carboxylic acid or its derivatives, followed by a cyclodehydration step. mdpi.comchim.it An alternative key strategy is the [3+2] cycloaddition reaction between a nitrile oxide and a nitrile. chim.itnih.gov Both pathways offer a high degree of flexibility, allowing for the synthesis of a wide array of diversely substituted 1,2,4-oxadiazoles by varying the starting materials.

The reaction between amidoximes and various acylating agents is the most prevalent method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles. nih.govresearchgate.net This process occurs in two main stages: the initial O-acylation of the amidoxime to form an O-acylamidoxime intermediate, followed by an intramolecular cyclodehydration to yield the final 1,2,4-oxadiazole ring. mdpi.com The efficiency and conditions of the reaction depend significantly on the nature of the carboxylic acid derivative used as the acylating agent.

The condensation of amidoximes with acyl chlorides is a classical and direct method for forming the O-acylamidoxime intermediate, which subsequently cyclizes to the 1,2,4-oxadiazole. nih.govijper.org This reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride gas that is generated. nih.govijper.org While effective, this method can sometimes lead to the formation of by-products. nih.gov The cyclization of the intermediate is typically achieved through thermal means or by using a dehydrating agent. ias.ac.in Recent advancements have shown that superbases like NaOH/DMSO can facilitate the reaction, though yields may only be moderate. mdpi.com A two-step approach, involving the isolation of the O-acylamidoxime followed by cyclization, can sometimes improve yields. mdpi.com

Table 1: Examples of Amidoxime-Acyl Chloride Condensation Conditions

| Amidoxime Reactant | Acyl Chloride Reactant | Base/Catalyst | Solvent | Conditions | Yield (%) |

| Benzamidoxime | Benzoyl chloride | Pyridine | Dioxane | Reflux | Variable |

| Substituted benzamidoximes | Chloro-substituted benzoyl chlorides | Pyridine | - | Room Temp, 4h | Not specified |

| Furoxanylamidoximes | Various acyl chlorides | Cs₂CO₃ | MeCN | 20 °C, 10-36h | Good to Excellent |

| Aryl amidoximes | Crotonoyl chloride | Acetic acid (catalyst) | THF/DMSO | In situ | High |

Carboxylic acid esters, particularly methyl and ethyl esters, serve as effective acylating agents for amidoximes in the synthesis of 1,2,4-oxadiazoles. nih.gov This reaction is typically performed under basic conditions to facilitate the nucleophilic attack of the amidoxime. A significant development in this area is the use of a superbase medium, such as NaOH in DMSO, which allows the one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles at room temperature. mdpi.comnih.gov This method is advantageous due to its simple purification protocol, though reaction times can be long (4-24 hours) and yields can vary widely (11-90%). nih.gov The reaction is sensitive to certain functional groups; for instance, the presence of hydroxyl or amino groups on the ester can inhibit the formation of the desired product. nih.gov High-pressure conditions (around 10 kbar) have also been explored to drive the reaction without the need for catalysts. researchgate.net

To enhance the reactivity of carboxylic acids for acylation, various activating agents are employed. Coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), dicyclohexylcarbodiimide (B1669883) (DCC), and carbonyldiimidazole (CDI) are commonly used to facilitate the formation of the O-acylamidoxime intermediate in a one-pot procedure. chim.itnih.govacs.org The reaction is typically performed at room temperature, followed by heating to induce cyclodehydration. acs.org

Carboxylic acid anhydrides are also highly effective acylating agents for this synthesis. nih.gov The reaction of amidoximes with dicarboxylic acid anhydrides, often in a NaOH/DMSO medium, provides an efficient one-pot route to 1,2,4-oxadiazoles bearing a carboxylic acid functionality. mdpi.comdaneshyari.com This approach is valued for its scalability and the use of inexpensive starting materials. daneshyari.com

Table 2: Comparison of Activating Agents for Carboxylic Acids in 1,2,4-Oxadiazole Synthesis

| Activating Agent/Reagent | Typical Conditions | Advantages | Limitations |

| Coupling Reagents (EDC, DCC, CDI) | Room temperature acylation, followed by heating (e.g., 100 °C) | One-pot procedure, wide substrate scope | By-products can complicate purification (e.g., DCU) |

| Carboxylic Anhydrides | NaOH/DMSO medium, room temperature | One-pot, gram-scalable, inexpensive reagents | Thermal cyclodehydration can require high temperatures |

| Vilsmeier Reagent | One-pot synthesis | Good to excellent yields (61-93%), simple purification | Requires readily available starting materials |

An alternative and powerful strategy for constructing the 1,2,4-oxadiazole ring is the 1,3-dipolar cycloaddition reaction, also known as a [3+2] cycloaddition. chim.it This method involves the reaction of a nitrile oxide (the 1,3-dipole) with a nitrile (the dipolarophile). nih.gov Nitrile oxides are highly reactive intermediates that are typically generated in situ to prevent self-condensation into furoxans. chem-station.com

Common methods for generating nitrile oxides include the dehydrohalogenation of hydroxamoyl halides (chlorooximes) with a base or the dehydration of nitroalkanes. organic-chemistry.orgyoutube.com Once formed, the nitrile oxide rapidly reacts with the nitrile present in the reaction mixture to form the 3,5-disubstituted 1,2,4-oxadiazole ring. nih.gov This synthetic route offers a different pattern of substitution compared to the amidoxime pathway: the substituent from the nitrile oxide precursor forms the C3-position of the ring, while the substituent from the nitrile forms the C5-position. rjptonline.org This method is particularly useful for synthesizing 1,2,4-oxadiazoles with specific substitution patterns that may be difficult to access via amidoxime chemistry.

Cyclization Reactions Involving Amidoximes and Carboxylic Acid Derivatives

Specific Synthesis of 5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole or Direct Precursors

The specific synthesis of this compound follows the well-established amidoxime-based pathway, which is the most common approach for preparing 3,5-disubstituted 1,2,4-oxadiazoles. This synthesis can be achieved by reacting 3-nitrobenzamidoxime with a suitable propionylating agent, followed by cyclization.

The synthesis begins with a readily available starting material, 3-nitrobenzonitrile (B78329). This precursor is converted into the key intermediate, 3-nitrobenzamidoxime. The standard procedure for this conversion involves the reaction of the nitrile with hydroxylamine hydrochloride in the presence of a base like sodium bicarbonate or potassium carbonate. researchgate.net

Once the 3-nitrobenzamidoxime is obtained, it is reacted with an acylating agent that can provide the ethyl group at the C5 position of the oxadiazole ring. Several propionylating agents can be used, including propionyl chloride, propanoic anhydride (B1165640), or an ester like ethyl propionate. The reaction with propionyl chloride or propanoic anhydride would proceed via the formation of an O-acylamidoxime intermediate. This intermediate is then cyclized, often by heating in a suitable solvent such as pyridine, dioxane, or dimethylformamide (DMF), to yield the final product, this compound. ijper.org Alternatively, a one-pot reaction can be performed using a superbase like NaOH in DMSO with ethyl propionate, which facilitates both the acylation and the cyclization at room temperature. mdpi.com

Formation of Amidoxime: 3-Nitrobenzonitrile is reacted with hydroxylamine hydrochloride and a base to produce 3-nitrobenzamidoxime.

Acylation and Cyclization: 3-Nitrobenzamidoxime is reacted with propionyl chloride (or a similar propionylating agent) to form an O-propionyl-3-nitrobenzamidoxime intermediate, which undergoes thermal or base-catalyzed cyclodehydration to afford this compound.

This route is analogous to the synthesis of 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol (B1618496), where 3-nitrobenzoic acid is first converted to its corresponding hydrazide and then cyclized. researchgate.netasianpubs.org The choice of an ethyl-containing acylating agent is crucial for installing the desired C5-substituent on the 1,2,4-oxadiazole core.

Amidoxime Precursor Synthesis and Functionalization

The foundational step in the synthesis of most 1,2,4-oxadiazoles is the preparation of an amidoxime intermediate. nih.gov Amidoximes are generally synthesized by the reaction of a nitrile with hydroxylamine, often under basic conditions or with an acid catalyst. ias.ac.innih.gov This conversion is a robust and widely applicable method for generating the necessary N-C-N-O backbone required for the subsequent cyclization.

Once the amidoxime is formed, it undergoes functionalization, most commonly through O-acylation. This step is crucial as it introduces the substituent that will ultimately occupy the 5-position of the 1,2,4-oxadiazole ring. A variety of acylating agents can be employed, including:

Acyl chlorides nih.gov

Carboxylic acid anhydrides nih.gov

Activated carboxylic acids (using coupling reagents like CDI, TBTU, or DCC) nih.govnih.gov

The reactivity of amidoximes is comparable to that of amines, allowing for a wide range of acylation methods to be used for the synthesis of the O-acylamidoxime intermediate. nih.gov This intermediate is often isolated before the final cyclization step, though one-pot procedures that bypass this isolation are also common. ias.ac.innih.gov

Incorporation of the 3-Nitrophenyl Moiety

To synthesize the target compound, this compound, the 3-nitrophenyl group must be incorporated at the 3-position of the oxadiazole ring. This is achieved by starting with the appropriately substituted nitrile in the initial step of the synthesis.

The synthesis commences with 3-nitrobenzonitrile, which is reacted with hydroxylamine hydrochloride to yield N'-hydroxy-3-nitrobenzimidamide (3-nitrobenzamidoxime). rjptonline.org This specific amidoxime precursor contains the necessary 3-nitrophenyl moiety that will define the substituent at position 3 of the final heterocyclic product. The presence of the nitro group is significant, and specific reaction conditions, such as the use of a NaOH/DMSO medium, have been found to be particularly effective for the synthesis of 1,2,4-oxadiazoles containing nitro groups. mdpi.com

Introduction of the Ethyl Group at Position 5

The ethyl group at the 5-position of the 1,2,4-oxadiazole ring is introduced during the O-acylation of the amidoxime precursor. ias.ac.in For the synthesis of this compound, the 3-nitrobenzamidoxime intermediate is acylated using a reagent that can provide a propionyl group.

Common acylating agents for this purpose include:

Propionyl chloride

Propionic anhydride

The reaction between 3-nitrobenzamidoxime and the acylating agent yields an O-acyl amidoxime. This intermediate then undergoes cyclodehydration to form the stable 1,2,4-oxadiazole ring, with the ethyl group (derived from the propionyl moiety) secured at the 5-position. researchgate.net

Reaction Conditions and Catalysis in 1,2,4-Oxadiazole Formation

The critical step in the synthesis of 1,2,4-oxadiazoles is the cyclodehydration of the O-acylamidoxime intermediate. ias.ac.in This transformation can be promoted under various conditions, including thermal heating, basic or acidic catalysis, and microwave irradiation. The choice of method often depends on the specific substituents on the aromatic rings and the desired reaction efficiency.

Microwave Irradiation (MWI) Techniques

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the formation of 1,2,4-oxadiazoles. wjarr.com This technique offers significant advantages over conventional heating, including dramatically reduced reaction times, improved yields, and increased product purity. acs.orgnih.gov

MWI can be applied to the cyclodehydration of O-acylamidoximes and is also effective for one-pot syntheses starting from amidoximes and carboxylic acids or their derivatives. nih.govresearchgate.net Reactions can be performed either in a solvent or under solvent-free conditions, the latter of which provides an environmentally benign approach by directly absorbing microwave energy into the reactant molecules. nih.govresearchgate.net For example, a one-pot reaction between nitriles, hydroxylamine, and Meldrum's acid under solvent-free microwave irradiation yields 3,5-disubstituted 1,2,4-oxadiazoles in good to excellent yields. organic-chemistry.org

Solvent-Free and One-Pot Synthetic Procedures

One-pot syntheses are highly efficient as they reduce the number of operational steps, saving time and resources. Several one-pot protocols for 1,2,4-oxadiazoles have been developed, often starting from readily available nitriles, hydroxylamine, and an acylating agent. ias.ac.in For instance, a simple, base-mediated, one-pot synthesis from nitriles, aldehydes, and hydroxylamine hydrochloride has been developed where the aldehyde acts as both a substrate and an oxidant. rsc.org

Solvent-free, or solid-phase, synthesis offers advantages in terms of environmental impact and simplified work-up procedures. rjptonline.org These reactions are often facilitated by microwave irradiation, which provides the necessary energy for the reaction to proceed efficiently without a solvent medium. nih.govresearchgate.net The reaction of amidoximes with acyl chlorides under solvent-free microwave conditions is a rapid and high-yielding method for producing 1,2,4-oxadiazoles. researchgate.net

Role of Specific Catalysts (e.g., TBAF, Pyridine, NaOH/DMSO, Lewis Acids)

The choice of catalyst or mediator is critical in the cyclization step. Different catalysts are effective under various conditions, from room temperature to elevated temperatures.

Tetrabutylammonium (B224687) Fluoride (B91410) (TBAF) : TBAF is recognized as a mild and highly efficient catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from O-acylamidoximes. researchgate.net It facilitates the conversion at room temperature in aprotic solvents like THF. nih.gov The fluoride ion functions as a strong base in this medium, promoting the cyclodehydration reaction. researchgate.net This method is valued for its mild conditions and high yields. nih.govresearchgate.net

Pyridine : Pyridine is commonly used as a base and sometimes as a solvent for the cyclization reaction, which often requires heating to proceed to completion. ias.ac.innih.gov It facilitates the intramolecular condensation by neutralizing the acid generated during the reaction.

NaOH/DMSO : A superbasic medium of sodium hydroxide (B78521) in dimethyl sulfoxide (B87167) (NaOH/DMSO) has proven to be a highly effective system for the one-pot synthesis of 1,2,4-oxadiazoles at room temperature. nih.govresearchgate.net This method allows for the direct reaction of amidoximes with carboxylic acid esters, acyl chlorides, or anhydrides to form the oxadiazole ring in high yields. nih.govresearchgate.net The NaOH/DMSO system is particularly advantageous for synthesizing 1,2,4-oxadiazoles that bear nitro-groups. mdpi.com

Lewis Acids : Certain Lewis acids can catalyze the formation of 1,2,4-oxadiazoles. A combination of p-Toluenesulfonic acid (PTSA) and Zinc Chloride (ZnCl2) serves as an efficient and mild catalytic system for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles. organic-chemistry.org Additionally, metal-free heterogeneous carbocatalysts like graphene oxide (GO) can function as a solid acid catalyst, promoting the oxidative cyclization to form the oxadiazole ring under mild conditions. nih.govrsc.org

Data Tables

Table 1: Overview of Synthetic Steps for this compound

| Step | Reactants | Key Intermediate/Product | Purpose |

| 1 | 3-Nitrobenzonitrile, Hydroxylamine | 3-Nitrobenzamidoxime | Formation of the amidoxime precursor and incorporation of the 3-nitrophenyl moiety. rjptonline.org |

| 2 | 3-Nitrobenzamidoxime, Propionyl Chloride (or anhydride) | O-propionyl-3-nitrobenzamidoxime | Introduction of the ethyl group precursor via O-acylation. ias.ac.in |

| 3 | O-propionyl-3-nitrobenzamidoxime | This compound | Cyclodehydration to form the final 1,2,4-oxadiazole ring. researchgate.netias.ac.in |

Table 2: Comparison of Catalysts/Conditions for 1,2,4-Oxadiazole Ring Formation

| Catalyst/Condition | Typical Temperature | Key Advantages | Relevant Citations |

| Microwave Irradiation (MWI) | Elevated | Rapid reaction times, high yields, suitable for solvent-free methods. | acs.orgnih.govnih.gov |

| TBAF | Room Temperature | Mild reaction conditions, high efficiency. | nih.govresearchgate.net |

| NaOH/DMSO | Room Temperature | One-pot procedure, effective for nitro-substituted compounds. | nih.govmdpi.comresearchgate.net |

| Pyridine | Reflux/Heating | Common base and solvent. | ias.ac.innih.gov |

| PTSA/ZnCl₂ | Not specified | Mild Lewis acid catalysis. | organic-chemistry.org |

| Graphene Oxide (GO) | Not specified | Metal-free, heterogeneous acid catalyst. | nih.govrsc.org |

Optimization Strategies for Yield and Selectivity

The primary goals in the synthesis of 1,2,4-oxadiazoles are to maximize the yield of the desired product and ensure high regioselectivity, thereby minimizing the formation of unwanted by-products. Key starting materials for these syntheses are typically amidoximes (in this case, 3-nitrobenzamidoxime) and a derivative of propionic acid to provide the ethyl group at the 5-position.

Yield Enhancement Approaches

Several modern synthetic strategies have been developed to enhance the yield of 3,5-disubstituted-1,2,4-oxadiazoles. One-pot syntheses, which combine multiple reaction steps without isolating intermediates, have proven particularly effective. For instance, a one-pot, two-component reaction of gem-dibromomethylarenes with amidoximes has been reported to produce 3,5-diaryl substituted-1,2,4-oxadiazoles in excellent yields, often around 90%. researchgate.net

The choice of coupling reagents and reaction conditions is critical for activating the carboxylic acid component (or its equivalent) for reaction with the amidoxime. The use of activating agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or carbonyldiimidazole (CDI) is a common approach. chim.it Baykov et al. demonstrated that conducting the reaction in a superbase medium of NaOH/DMSO at room temperature can lead to yields ranging from poor to excellent (11–90%), depending on the specific substrates. nih.gov Another efficient one-pot procedure involves the use of the Vilsmeier reagent to activate the carboxylic acid, resulting in good to excellent yields (61–93%). nih.gov

Microwave-assisted synthesis has emerged as a powerful tool for yield enhancement. nih.gov This technique significantly reduces reaction times and often leads to higher product yields with increased purity. nih.govwjarr.com For example, the coupling of chromene-based amidoximes with carboxylic acids using reagents like EDCI and HOBt under microwave heating resulted in high yields and purities. mdpi.com

Minimization of By-Product Formation

Traditional methods for synthesizing 1,2,4-oxadiazoles, such as the reaction of amidoximes with highly reactive acyl chlorides, can lead to the formation of undesired by-products and purification challenges. acs.org Modern optimization strategies focus on improving the selectivity of the cyclization step.

The key intermediate in many syntheses is an O-acylamidoxime. The cyclodehydration of this intermediate leads to the desired 1,2,4-oxadiazole. However, side reactions can occur. One-pot procedures, by avoiding the isolation of this potentially sensitive intermediate, can minimize by-product formation. mdpi.com For example, the on-DNA synthesis of 1,2,4-oxadiazoles identified the cleavage of the O-acylamidoxime as a major side-product, highlighting the importance of carefully optimized cyclodehydration conditions. nih.gov

The use of specific catalytic systems can also enhance selectivity. While classic methods might require harsh conditions or strong bases that promote side reactions, newer protocols employ milder conditions. Oxidative cyclization is another approach that can offer high selectivity. For instance, an environmentally benign electro-oxidation method has been described for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from N-benzyl amidoximes. mdpi.com These advanced methods provide greater control over the reaction pathway, thus reducing the formation of impurities.

Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like this compound to reduce environmental impact. researchgate.net

A primary green technique is the use of microwave irradiation. This method not only improves yields and reduces reaction times but also aligns with green chemistry principles by enhancing energy efficiency. nih.govjusst.org Many microwave-assisted syntheses can be performed under solvent-free conditions, which drastically reduces waste and avoids the use of hazardous organic solvents. ias.ac.in

The development of metal-free and heterogeneous catalysts is another important aspect of green synthetic chemistry. Graphene oxide (GO), for example, has been used as an inexpensive, environmentally benign, and metal-free carbocatalyst for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. nih.gov Such catalysts can often be recovered and reused, further improving the sustainability of the process.

Multicomponent reactions (MCRs) and one-pot syntheses are inherently greener than traditional multi-step methods. nih.gov They reduce the number of synthetic steps, minimize the use of solvents for purification of intermediates, and improve atom economy by incorporating most of the atoms from the reactants into the final product. nih.gov

Furthermore, the use of visible light photoredox catalysis represents a promising and environmentally friendly strategy for 1,2,4-oxadiazole synthesis, although current methods may result in moderate yields that require further optimization. nih.gov

| Approach | Benefit | Reference |

|---|---|---|

| Microwave Irradiation | Reduced reaction time, higher yields, energy efficiency. | researchgate.netjusst.org |

| Solvent-Free Conditions | Reduced waste and environmental hazards. | ias.ac.in |

| Metal-Free Catalysts (e.g., Graphene Oxide) | Avoids toxic transition metals, catalyst is reusable. | nih.gov |

| One-Pot Synthesis / MCRs | Improved atom economy, reduced waste from intermediate purifications. | nih.gov |

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Proton NMR (¹H NMR) Chemical Shift Analysis and Coupling Patterns

The ¹H NMR spectrum is crucial for identifying the hydrogen atoms within the molecule and their respective chemical environments. For 5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole, the spectrum would be characterized by signals corresponding to the ethyl group and the 3-nitrophenyl substituent.

The ethyl group at the 5-position of the oxadiazole ring would present a distinct quartet and triplet pattern. The methylene (B1212753) protons (-CH₂-) are expected to appear as a quartet due to coupling with the adjacent methyl protons. The methyl protons (-CH₃) would, in turn, show up as a triplet, resulting from coupling with the methylene protons.

The 3-nitrophenyl group would exhibit a more complex set of signals in the aromatic region of the spectrum. The four protons on this ring would give rise to a series of multiplets, with their specific chemical shifts and coupling constants determined by their positions relative to the nitro group and the oxadiazole ring. The proton positioned between the two nitro groups in related dinitrophenyl compounds often shows a downfield shift. Similarly, the protons on the nitrophenyl ring of the target molecule will have their chemical shifts influenced by the electron-withdrawing nature of the nitro group.

Interactive Data Table: Expected ¹H NMR Data

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Ethyl -CH₃ | ~1.4 | Triplet (t) | ~7.5 |

| Ethyl -CH₂- | ~3.1 | Quartet (q) | ~7.5 |

| Aromatic-H | ~7.7 - 8.9 | Multiplet (m) | - |

Carbon-13 NMR (¹³C NMR) Chemical Shift and Multiplicity Analysis

The ¹³C NMR spectrum provides vital information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal.

The two carbons of the ethyl group would be found in the aliphatic region of the spectrum. The carbons of the 3-nitrophenyl ring would appear in the aromatic region, with their chemical shifts influenced by the nitro substituent. The two carbons of the 1,2,4-oxadiazole (B8745197) ring are expected to be significantly deshielded and thus appear at a lower field. Specifically, the carbon atom at the 5-position (C5), bonded to the ethyl group, and the carbon at the 3-position (C3), bonded to the nitrophenyl group, would have characteristic chemical shifts. In related oxadiazole structures, these carbons can resonate at approximately 165-175 ppm.

Interactive Data Table: Expected ¹³C NMR Data

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| Ethyl -CH₃ | ~11 |

| Ethyl -CH₂- | ~25 |

| Aromatic Carbons | ~122 - 148 |

| C3 (Oxadiazole) | ~168 |

| C5 (Oxadiazole) | ~175 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Confirmation

To unequivocally establish the structure of this compound, two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the methylene and methyl protons of the ethyl group, showing a cross-peak between their respective signals.

HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate the proton signals with their directly attached carbon atoms. This would allow for the unambiguous assignment of the -CH₂- and -CH₃ carbons of the ethyl group and the protonated carbons of the nitrophenyl ring.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for confirming the connectivity of the different fragments of the molecule. It would show correlations between protons and carbons that are two or three bonds away. For instance, correlations would be expected between the methylene protons of the ethyl group and the C5 carbon of the oxadiazole ring. Similarly, correlations between the protons of the nitrophenyl ring and the C3 carbon of the oxadiazole ring would confirm the attachment of this substituent.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound, which is C₁₀H₉N₃O₃. The calculated exact mass for this formula would be compared to the experimentally measured value to confirm the elemental composition.

Interactive Data Table: HRMS Data

| Ion | Calculated m/z |

| [M+H]⁺ | 220.0717 |

| [M+Na]⁺ | 242.0536 |

Fragmentation Pathways of the 1,2,4-Oxadiazole Ring and Substituents

In a mass spectrometer, the molecular ion of this compound can undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragments provides valuable structural information.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, a unique spectrum is generated that acts as a molecular fingerprint. While the specific IR spectrum for this compound is not publicly available, the expected absorption bands can be predicted by examining the spectra of analogous compounds, such as other nitrophenyl-substituted oxadiazoles (B1248032). researchgate.netnih.govsemanticscholar.org

The key functional groups present in this compound are the nitro group (NO₂), the aromatic phenyl ring, the 1,2,4-oxadiazole ring, and the ethyl group. The characteristic vibrational frequencies for these groups would be anticipated in the IR spectrum.

For instance, in studies of related 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol (B1618496), characteristic IR peaks were observed that can be extrapolated to the target compound. mdpi.com The nitro group typically exhibits two strong and distinct stretching vibrations: an asymmetric stretch usually found in the 1550-1500 cm⁻¹ region and a symmetric stretch in the 1355-1315 cm⁻¹ range. The aromatic C-H stretching vibrations of the nitrophenyl ring are expected to appear above 3000 cm⁻¹, while the C=C stretching vibrations within the ring would produce peaks in the 1600-1450 cm⁻¹ region. mdpi.comijrpr.com

The 1,2,4-oxadiazole ring itself has characteristic absorptions. The C=N stretching vibration is typically observed in the 1690-1640 cm⁻¹ range. The C-O-C stretching within the heterocyclic ring usually gives rise to absorptions in the 1250-1020 cm⁻¹ region. mdpi.com The ethyl group would be identified by its aliphatic C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹.

A representative table of expected IR absorption bands for this compound, based on data from analogous structures, is provided below.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| Aromatic C-H (phenyl) | 3100-3000 | Stretch |

| Aliphatic C-H (ethyl) | 2980-2850 | Stretch |

| C=N (oxadiazole) | 1690-1640 | Stretch |

| C=C (aromatic) | 1600-1450 | Stretch |

| NO₂ (asymmetric) | 1550-1500 | Stretch |

| NO₂ (symmetric) | 1355-1315 | Stretch |

| C-O-C (oxadiazole) | 1250-1020 | Stretch |

This table is predictive and based on data from analogous compounds.

X-ray Crystallography for Solid-State Structure Determination (if available for analogues)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical properties and biological activity.

While a crystal structure for this compound has not been reported in the public domain, analysis of structurally related compounds provides insight into the likely solid-state conformation. For example, the crystal structures of several 3,5-disubstituted-1,2,4-oxadiazole derivatives have been determined. acs.org These studies often reveal a high degree of planarity between the oxadiazole ring and any attached aromatic substituents, which allows for electronic conjugation.

In a crystallographic study of novel biphenyl-substituted 1,2,4-oxadiazole ferroelectric liquid crystals, the oxadiazole ring was found to be a key structural component contributing to the material's properties due to its inherent dipole moment and polarisability. The determination of the crystal structure of 5,5'-bis(fluorodinitromethyl)-3,3'-bi(1,2,4-oxadiazole) also highlights the detailed structural information that can be obtained for complex oxadiazole systems, including precise bond lengths and angles within the heterocyclic core.

Based on these analogues, it can be anticipated that the 3-nitrophenyl group in this compound would be twisted out of the plane of the oxadiazole ring to some degree due to steric hindrance. The ethyl group at the 5-position would adopt a low-energy conformation. The crystal packing would likely be influenced by intermolecular interactions such as C-H···O and C-H···N hydrogen bonds, as well as π-π stacking interactions between the aromatic rings.

Chromatographic Purity Assessment

Chromatographic techniques are indispensable for assessing the purity of a synthesized compound. High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose due to its high resolution, sensitivity, and accuracy.

For this compound, a reversed-phase HPLC (RP-HPLC) method would be the standard approach for purity analysis. thieme-connect.comresearchgate.net While a specific method for this compound is not published, a typical setup would involve a C18 stationary phase column and a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) buffer or water with a modifier like formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol. Detection would typically be performed using a UV detector, likely at a wavelength where the nitrophenyl chromophore absorbs strongly, for instance around 254 nm.

The purity of the compound is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. Commercial suppliers of this compound state a purity of ≥98%, which is likely determined by such an HPLC method. qtonics.com

A hypothetical RP-HPLC method for the purity assessment of this compound is outlined in the table below.

| Parameter | Condition |

| Column | C18, 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

This table represents a typical starting point for method development for a compound of this nature.

In addition to HPLC, Thin Layer Chromatography (TLC) is often used for rapid purity checks and to monitor the progress of a reaction. researchgate.net A suitable mobile phase for TLC would consist of a mixture of a non-polar solvent (like n-hexane or petroleum ether) and a more polar solvent (like ethyl acetate), with the ratio adjusted to achieve good separation.

Mechanistic Insights into Biological Action

Interaction with Specific Cellular and Molecular Targets

The biological effects of a chemical compound are fundamentally determined by its interactions with specific molecules within the cell. For 5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole, its potential interactions can be inferred from studies on analogous structures containing the 1,2,4-oxadiazole (B8745197) core and nitrophenyl moieties.

Enzyme Binding and Inhibition Kinetics

Research has demonstrated that various 1,2,4-oxadiazole derivatives can act as inhibitors for several enzymes. For instance, certain 1,2,4-oxadiazole-thioethers have shown potent inhibitory activity against xanthine (B1682287) oxidase (XO), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). researchgate.net In some cases, the inhibitory potential of these compounds has been found to be greater than that of the positive controls used in the studies. researchgate.net Molecular docking studies on these related compounds have helped to elucidate the binding modes to the respective enzymes. researchgate.net

Furthermore, derivatives of the isomeric 1,3,4-oxadiazole (B1194373) ring system, particularly those bearing a nitrophenyl group, have been investigated as cytotoxic agents and enzyme inhibitors. nih.gov For example, certain nitrophenyl-substituted 1,3,4-oxadiazoles have exhibited inhibitory activity against thymidylate synthase, an important target in cancer chemotherapy. nih.gov The introduction of an electron-withdrawing group, such as a nitro group, into the structure of aryl-1,2,4-oxadiazoles has been shown to increase their antitumor activity. nih.gov Specifically, the placement of the nitro group at the meta position, as is the case in this compound, has been suggested to be more favorable for activity than a para substitution in some contexts. nih.gov

Table 1: Enzyme Inhibition by Structurally Related Oxadiazole Derivatives

| Enzyme Target | Oxadiazole Class | Observation | Reference |

| Xanthine Oxidase | 1,2,4-Oxadiazole-thioethers | Potent inhibition observed. | researchgate.net |

| Acetylcholinesterase | 1,2,4-Oxadiazole-thioethers | Significant inhibitory activity reported. | researchgate.net |

| Butyrylcholinesterase | 1,2,4-Oxadiazole-thioethers | Notable inhibition demonstrated. | researchgate.net |

| Thymidylate Synthase | 1,3,4-Oxadiazole (nitrophenyl-substituted) | High inhibitory potential against the human enzyme. | nih.gov |

| EGFR and HER2 | 1,3,4-Oxadiazole | Binding analogous to the anti-cancer drug erlotinib. | mdpi.com |

This table presents findings for structurally related compounds, as direct data for this compound is not available.

Receptor Binding and Activation/Antagonism Mechanisms

Specific receptor binding assays for this compound have not been detailed in the available literature. However, the 1,2,4-oxadiazole scaffold has been explored for its potential to interact with various receptors.

One area of investigation for related heterocyclic compounds has been the benzodiazepine (B76468) binding site of the GABA-A receptor. nih.gov Novel diphenyl-1,3,4-oxadiazole derivatives have been designed and evaluated as ligands for these receptors. nih.gov These studies indicate that the oxadiazole scaffold can be a suitable framework for developing receptor ligands.

Cellular Pathway Modulation

The interaction of a compound with its molecular targets can lead to the modulation of various cellular pathways, ultimately resulting in a biological response.

Impact on Mitochondrial Function (e.g., Membrane Potential)

The effect of this compound on mitochondrial function, such as the mitochondrial membrane potential, has not been specifically documented. However, research on other heterocyclic compounds provides some insights into potential mechanisms. For instance, certain oxadiazolopyridine derivatives have been identified as mitochondrial uncouplers, which can dissipate the mitochondrial membrane potential. nih.gov The uncoupling of mitochondria can have significant effects on cellular energy metabolism.

Involvement of Nitro Group Bioreduction in Cytotoxicity

The presence of a nitro group in a molecule can be crucial for its biological activity, particularly its cytotoxicity. It is known that the nitro group can undergo bioreduction to form reactive radicals. nih.gov This process can lead to the peroxidation of proteins and biological membranes or the inhibition of essential enzymes, contributing to the compound's cytotoxic effects. nih.gov

Enzymes known as nitroreductases, which are present in various organisms including bacteria, can catalyze the reduction of nitroaromatic compounds. nih.govresearchgate.net This reduction can proceed via an oxygen-insensitive mechanism, leading to the formation of aminophenol and hydroxylaminophenol from nitrophenol, for example. nih.govresearchgate.net The generation of these reactive intermediates is a key step in the mechanism of action for some nitroaromatic drugs.

Regulation of Gene Expression and Protein Synthesis

There is no specific information available regarding the regulation of gene expression and protein synthesis by this compound. However, studies on other oxadiazole derivatives have shown that they can influence these cellular processes. For example, some 1,3,4-oxadiazole derivatives have been found to exert their anticancer effects by targeting the NF-κB signaling pathway. rsc.org This involves the inhibition of the phosphorylation of key proteins in the pathway, which in turn abrogates the DNA binding and transcriptional activity of NF-κB. rsc.org Other studies have shown that certain 1,3,4-oxadiazole analogues can induce changes in gene expression consistent with the activity of microtubule inhibitors. nih.gov

Structure-Activity Relationships (SAR) of this compound

Influence of the Ethyl Group at Position 5 on Biological Activity

The substituent at position 5 of the 1,2,4-oxadiazole ring plays a significant role in modulating the molecule's interaction with biological targets. While direct SAR studies on this compound are not extensively documented in publicly available literature, inferences can be drawn from studies on analogous 1,3,4-oxadiazole derivatives.

Research on a series of 2-alkyl-5-phenyl-1,3,4-oxadiazoles has shown that the length of the alkyl chain can influence the molecule's properties, although the impact on the absorption maxima was observed to be relatively small nih.gov. In other instances, the presence of an ethyl group, as opposed to a methyl group, has been shown to increase potency in certain antimicrobial contexts mdpi.com. This suggests that the ethyl group in this compound likely contributes to the molecule's lipophilicity and steric profile, which can affect its absorption, distribution, and binding affinity to its target. The slightly larger and more lipophilic nature of the ethyl group compared to a methyl group could enhance binding to a hydrophobic pocket within a target protein, potentially leading to increased biological activity.

Table 1: Inferred Influence of Alkyl Substituents at Position 5 on Biological Activity

| Substituent at Position 5 | Inferred Effect on Activity | Rationale |

| Methyl | Baseline Activity | Provides a basic lipophilic character. |

| Ethyl | Potentially Increased Activity | Offers a moderate increase in lipophilicity and size, potentially improving binding to hydrophobic pockets. mdpi.com |

| Propyl/Butyl | Variable Activity | Larger alkyl groups may lead to steric hindrance or unfavorable interactions, depending on the target's topology. |

This table is based on general principles and data from related oxadiazole series.

Role of the 3-Nitrophenyl Substituent in Potency and Selectivity

The 3-nitrophenyl group attached to position 3 of the 1,2,4-oxadiazole core is a key pharmacophoric element. The nitro group (NO₂) is a strong electron-withdrawing group, and its position on the phenyl ring is crucial for determining the electronic properties and spatial arrangement of the molecule, which in turn affects its biological activity.

Comparison with Positional Isomers (e.g., 4-nitrophenyl)

The position of the nitro group on the phenyl ring can dramatically alter biological activity. Comparing the 3-nitrophenyl substituent with its 4-nitrophenyl isomer provides valuable SAR insights. Generally, the para-position (position 4) often leads to different, and sometimes more potent, biological effects compared to the meta-position.

Table 2: Inferred Comparison of Nitrophenyl Positional Isomers on Biological Activity

| Isomer | Inferred Potency/Selectivity | Rationale |

| 3-Nitrophenyl | Potentially high potency and selectivity | The meta-position creates a specific electronic and steric profile that may be optimal for binding to certain targets. |

| 4-Nitrophenyl | Variable, potentially higher or lower potency | The para-position results in a different molecular geometry and electronic distribution, which may lead to altered binding affinity and selectivity. researchgate.netajphs.com |

| 2-Nitrophenyl | Often lower potency | The ortho-position can lead to steric hindrance with the oxadiazole ring, potentially disrupting the planarity and reducing binding affinity. nih.gov |

This table is based on general SAR principles and data from related heterocyclic compounds.

Impact of Electron-Withdrawing Groups (EWGs) on the Aromatic Ring

The presence of an electron-withdrawing group (EWG) on the phenyl ring is a common strategy in drug design to modulate a compound's pharmacokinetic and pharmacodynamic properties. The nitro group in this compound is a potent EWG.

EWGs, such as nitro (NO₂), chloro (Cl), and bromo (Br) groups, decrease the electron density of the aromatic ring otterbein.edu. This can have several consequences for biological activity. An increase in the acidity of protons on the molecule can enhance hydrogen bonding interactions with biological targets science.gov. Furthermore, EWGs can influence the molecule's lipophilicity and its ability to cross cell membranes. Studies on various oxadiazole derivatives have consistently shown that the presence of EWGs on the phenyl ring can lead to enhanced biological activity, including antimicrobial and anticancer effects nih.govotterbein.edu. The increased acidity of benzoic acid with electron-withdrawing groups makes it more susceptible to nucleophilic attack, a principle that can be relevant to the interactions of the oxadiazole compound in a biological system otterbein.edu.

Table 3: General Impact of Electron-Withdrawing Groups on the Phenyl Ring of Oxadiazole Derivatives

| Substituent Type | Example | General Effect on Biological Activity | Reference |

| Strong EWG | -NO₂ (Nitro) | Often leads to potent biological activity. | nih.gov |

| Moderate EWG | -Cl (Chloro), -Br (Bromo) | Can enhance activity, with potency depending on position. | otterbein.edu |

| Weak EWG | -F (Fluoro) | May provide a modest increase in activity. | |

| Electron-Donating Group | -OCH₃ (Methoxy), -CH₃ (Methyl) | Often results in decreased or different activity compared to EWGs. | science.gov |

Future Research Directions and Therapeutic Potential

Design and Synthesis of Novel Analogues

A primary focus of future research will be the rational design and synthesis of novel analogues of 5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole. The goal is to build upon the existing scaffold to create a library of related compounds with potentially improved pharmacological profiles. Synthetic strategies for creating 3,5-disubstituted 1,2,4-oxadiazoles are well-established, commonly involving the cyclization of amidoximes with carboxylic acids or their derivatives, or the 1,3-dipolar cycloaddition of nitrile oxides and nitriles. nih.govmdpi.comscielo.br Modern approaches, including microwave-assisted synthesis and one-pot procedures, offer efficient pathways to generate diverse analogues. nih.govijpsjournal.com

Systematic structural modifications are crucial for enhancing the biological potency and target selectivity of lead compounds. For analogues of this compound, modifications would center on the key substituents at the C3 and C5 positions of the oxadiazole ring. Investigating the structure-activity relationships (SAR) is essential to guide these modifications. chim.itnih.gov For instance, altering the electronic properties of the phenyl ring at the C3 position can significantly impact activity. Studies on other 1,2,4-oxadiazole (B8745197) derivatives have shown that the introduction of electron-withdrawing groups can increase antitumor activity. mdpi.com Furthermore, the ethyl group at the C5 position could be replaced with other alkyl or functionalized chains to explore interactions with target proteins and optimize the molecule's pharmacokinetic properties. nih.gov

Expanding the diversity of substituents at the C3 and C5 positions is a key strategy for discovering novel compounds with superior therapeutic profiles. Research has shown that a wide variety of aryl and heteroaryl groups can be incorporated, leading to compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govnih.govresearchgate.net

For the 3-(3-nitrophenyl) moiety, analogues could be synthesized by replacing the phenyl ring with other aromatic systems like thiophene or furan, which are known bioisosteres and have shown positive effects on inhibitory activity in other oxadiazole series. nih.gov Similarly, the nitro group's position and nature could be varied. For the C5 position, replacing the ethyl group with different side chains can modulate solubility and other physicochemical properties, which is critical for drug development. nih.gov

| Position | Original Substituent | Potential Modifications | Rationale for Modification |

|---|---|---|---|

| C3 | 3-nitrophenyl | Phenyl rings with different electron-withdrawing or electron-donating groups (e.g., halogens, methoxy) mdpi.com | Modulate electronic properties to enhance target binding and activity. mdpi.com |

| C3 | 3-nitrophenyl | Heteroaromatic rings (e.g., thiophene, furan, pyridine) nih.gov | Act as bioisosteres to improve activity and pharmacokinetic profile. nih.gov |

| C5 | Ethyl | Longer or branched alkyl chains | Optimize lipophilicity and van der Waals interactions with the target. |

| C5 | Ethyl | Carboxylate side chains of varying lengths nih.gov | Enhance water solubility and potential for new target interactions. nih.gov |

Advanced Preclinical Studies

Following the synthesis of novel analogues, a comprehensive preclinical evaluation is necessary to identify promising lead compounds for further development. This stage involves a battery of tests to determine efficacy and characterize the pharmacokinetic behavior of the compounds.

Initial screening of the synthesized compounds would involve in vitro assays to determine their biological activity against specific targets. Given that 1,2,4-oxadiazole derivatives have demonstrated broad anticancer activity, these new analogues could be tested against a panel of human cancer cell lines. mdpi.comnih.govijper.org Standard methods like the MTT assay would be used to assess cytotoxicity and determine IC₅₀ values. nih.gov For example, derivatives have been evaluated against breast (MCF-7, T-47D, MDA-MB-231), lung (A549), colon (WiDr, HT-29), and melanoma (A375, B16-F10) cancer cell lines. mdpi.comnih.gov

| Assay Type | Purpose | Example Cancer Cell Lines | Reference |

|---|---|---|---|

| MTT Assay | Measure cell viability and cytotoxic potential. | MCF-7, A549, HT-29, A375 | mdpi.com |

| Antiproliferative Assay | Determine the inhibitory effect on cancer cell growth. | WiDr, HBL-100, HeLa | mdpi.com |

| Enzyme Inhibition Assay | Evaluate activity against specific molecular targets (e.g., kinases, caspases). | Caspase-3 | mdpi.com |

| Immunomodulatory Assay | Assess effects on immune cells, such as macrophage polarization. | Bone Marrow-Derived Macrophages (BMDMs) | nih.gov |

Promising candidates from in vitro studies would then advance to in vivo efficacy testing in animal models. For anticancer research, this typically involves using tumor-bearing mice (e.g., Swiss albino mice with Ehrlich Ascites Carcinoma cells) to evaluate the compound's ability to reduce tumor weight and cell count. ijper.org These studies are critical for confirming the therapeutic potential observed in cell-based assays and for identifying a lead compound to move forward. mdpi.com

Combination Therapy Approaches

Exploring the use of this compound analogues in combination with existing therapies is a promising strategy. For advanced cancers, such as melanoma, the preferred approach often involves combining chemotherapy with immunotherapy. nih.gov A novel 1,2,4-oxadiazole derivative could potentially act synergistically with standard-of-care drugs. For instance, some derivatives have shown immunomodulatory effects, such as promoting the polarization of macrophages to an antitumor M1 phenotype. nih.gov This suggests a potential role in combination with immune checkpoint inhibitors. A combination approach could enhance therapeutic efficacy, overcome drug resistance, and potentially allow for lower doses of cytotoxic agents, thereby reducing side effects.

Development of Targeted Delivery Systems

The efficacy of many potent therapeutic agents is often hampered by challenges such as poor solubility, lack of target specificity, and systemic toxicity. To overcome these limitations, the development of targeted delivery systems for 1,2,4-oxadiazole derivatives, including this compound, represents a promising avenue of research. These systems aim to enhance the therapeutic index of the drug by ensuring its accumulation at the site of action while minimizing off-target effects.

Future research in this domain could explore several innovative approaches:

Nanoparticle-Based Carriers: Encapsulating 1,2,4-oxadiazole compounds within nanoparticles (e.g., liposomes, polymeric nanoparticles, or solid lipid nanoparticles) could improve their bioavailability and stability. Surface modification of these nanoparticles with targeting ligands such as antibodies, peptides, or aptamers would enable specific recognition of and binding to receptors that are overexpressed on diseased cells, such as cancer cells.

Prodrug Strategies: The chemical structure of this compound could be modified to create a prodrug. This inactive or less active precursor would be designed to undergo enzymatic or chemical conversion to the active drug form at the target site. This approach can improve the pharmacokinetic profile and reduce systemic toxicity. For instance, a prodrug could be engineered to be activated by enzymes that are specifically present in a tumor microenvironment.

Stimuli-Responsive Systems: Advanced delivery systems that release their payload in response to specific internal or external stimuli (e.g., changes in pH, temperature, or the presence of specific enzymes) are another exciting area of investigation. A pH-sensitive nanoparticle formulation, for example, could be designed to remain stable in the bloodstream but release the encapsulated 1,2,4-oxadiazole derivative in the acidic environment of a tumor.

The successful implementation of these targeted delivery strategies could significantly enhance the therapeutic potential of this compound and its analogs, paving the way for more effective and safer treatments.

Application in Other Emerging Therapeutic Areas

The diverse biological activities reported for the 1,2,4-oxadiazole scaffold suggest that its therapeutic applications could extend beyond the currently explored areas of anticancer, anti-inflammatory, and antimicrobial agents. nih.gov Future research should investigate the potential of compounds like this compound in other emerging fields of medicine.

Table 1: Potential Emerging Therapeutic Applications for 1,2,4-Oxadiazole Derivatives

| Therapeutic Area | Potential Mechanism of Action | Rationale for Exploration |

| Neurodegenerative Diseases | Inhibition of key enzymes involved in disease progression (e.g., beta-secretase in Alzheimer's disease) or modulation of neuroinflammatory pathways. | The structural features of oxadiazoles (B1248032) may allow them to cross the blood-brain barrier and interact with central nervous system targets. |

| Metabolic Disorders | Modulation of metabolic enzymes or receptors (e.g., peroxisome proliferator-activated receptors - PPARs) involved in glucose and lipid metabolism. | The search for novel and effective treatments for conditions like diabetes and obesity is a high priority in global health. |

| Viral Infections | Inhibition of viral replication enzymes (e.g., proteases, polymerases) or interference with viral entry into host cells. | The ongoing threat of viral pandemics necessitates the development of new antiviral agents with novel mechanisms of action. |

| Cardiovascular Diseases | Targeting enzymes or receptors involved in the regulation of blood pressure, cholesterol levels, or platelet aggregation. | The prevalence of cardiovascular diseases worldwide drives the need for new therapeutic options. |

Detailed preclinical studies, including in vitro and in vivo models, are essential to validate these potential applications. For instance, screening this compound and a library of its analogs against a panel of enzymes and receptors relevant to these emerging therapeutic areas could identify novel lead compounds for further development. The structure-activity relationship (SAR) studies would be crucial in optimizing the potency and selectivity of these compounds for their new targets. nih.gov

Q & A

Q. What are the established synthetic routes for 5-ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of nitrile precursors or condensation of amidoximes with activated carbonyl derivatives. For example, 1,2,4-oxadiazoles are often synthesized via refluxing nitrile derivatives with hydroxylamine hydrochloride in ethanol, followed by acid-catalyzed cyclization . Optimization may include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for nitro-substituted intermediates .

- Catalyst screening : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency for electron-deficient aryl groups .

- Temperature control : Maintaining reflux temperatures (80–100°C) ensures complete conversion while avoiding decomposition .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the oxadiazole ring and nitro-group positioning. The ethyl group’s triplet (δ ~1.3 ppm) and quartet (δ ~2.5 ppm) are diagnostic .

- HPLC-MS : Validates purity (>95%) and detects byproducts (e.g., uncyclized intermediates) .

- X-ray crystallography : Resolves ambiguities in crystal packing and nitro-group orientation, critical for structure-activity relationship (SAR) studies .

Q. How do the compound’s physicochemical properties (e.g., solubility, thermal stability) influence experimental design?

- Solubility : Limited solubility in water necessitates DMSO or DMF for biological assays. Ethyl and nitro groups enhance lipophilicity (logP ~2.5), impacting membrane permeability studies .

- Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition above 200°C, guiding safe handling in high-temperature reactions .

Q. What are the stability considerations for long-term storage of this compound?

- Light sensitivity : Nitro groups are prone to photodegradation; store in amber vials at –20°C .

- Moisture control : Hygroscopicity may hydrolyze the oxadiazole ring; use desiccants in storage .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the compound’s reactivity under varying conditions?

- Kinetic isotope effects (KIE) : Probe whether proton transfer or nucleophilic attack is rate-limiting in cyclization reactions .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electron-density distribution at the oxadiazole ring, explaining regioselectivity in electrophilic substitutions .

Q. What strategies address discrepancies in reported biological activity (e.g., antimicrobial vs. anticancer effects)?

Q. How can computational methods predict the compound’s interaction with biological targets?

- Molecular docking : Simulate binding to enzymes (e.g., topoisomerase II) using AutoDock Vina. The nitro group’s electron-withdrawing effect enhances π-stacking with aromatic residues .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize in vitro testing .

Q. What analytical approaches resolve conflicting data on the compound’s redox behavior?

- Cyclic voltammetry : Identify reduction peaks (e.g., nitro to amine at –0.8 V vs. Ag/AgCl) and correlate with cytotoxicity .

- EPR spectroscopy : Detect radical intermediates during redox reactions to map degradation pathways .

Methodological Recommendations

- Synthetic reproducibility : Validate reaction conditions using NIST-certified reference materials for calorimetric calibration .

- Data validation : Cross-reference NMR assignments with PubChem’s spectral library to avoid misassignments .

- Safety protocols : Use explosion-proof equipment during high-temperature syntheses due to nitro group instability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.